molecular formula C8H4F3NaO2 B1593194 Sodium 4-(trifluoromethyl)benzoate CAS No. 25832-58-0

Sodium 4-(trifluoromethyl)benzoate

Cat. No. B1593194
CAS RN: 25832-58-0
M. Wt: 212.1 g/mol
InChI Key: MXBWCDKXDWFHJM-UHFFFAOYSA-M
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Description

Sodium 4-(trifluoromethyl)benzoate is a chemical compound with the CAS number 25832-58-0 . It has a molecular weight of 212.1 .


Molecular Structure Analysis

The IUPAC name for Sodium 4-(trifluoromethyl)benzoate is sodium 4-(trifluoromethyl)benzoate . The InChI code is 1S/C8H5F3O2.Na/c9-8(10,11)6-3-1-5(2-4-6)7(12)13;/h1-4H,(H,12,13);/q;+1/p-1 .


Physical And Chemical Properties Analysis

Sodium 4-(trifluoromethyl)benzoate is a solid substance . It is stored in a refrigerator .

Scientific Research Applications

Preservative Efficacy and Metabolic Impact

  • Food Preservation and Metabolic Effects: Sodium benzoate is a widely used preservative in the food industry, known for its efficacy in inhibiting microbial growth. Research has focused on understanding its metabolic impact on humans, including how it is processed within mitochondria and its effects on glucose homeostasis. Although studies have shown that sodium benzoate does not have an acute, adverse effect on glucose homeostasis at GRAS (Generally Recognized As Safe) doses, the long-term metabolic impacts warrant further investigation (Lennerz et al., 2015).

Antimicrobial Applications

  • Antimicrobial Activity Against Food Pathogens: Sodium benzoate-functionalized silver nanoparticles have demonstrated significant antimicrobial activity against various foodborne pathogenic bacteria. This suggests potential applications of sodium benzoate in food preservation, not only as a direct preservative but also in enhancing the antimicrobial efficacy of nanoparticles (Kumar et al., 2017).

Chemical Synthesis and Materials Science

  • Corrosion Inhibition: The compound has been investigated for its effectiveness as a corrosion inhibitor, showing promise in protecting materials like Al6061-B4C composites against corrosion in various environments. This application is crucial for extending the lifespan of materials in corrosive settings (Rafi-ud-din et al., 2016).

Biomedical Research

  • Neurological Disorders Treatment: Sodium benzoate has been explored for its therapeutic potential in treating urea cycle disorders, schizophrenia, and possibly other neurological conditions. Its ability to modify neurotransmission and cognitive functioning presents a novel approach for drug development in managing these disorders (Piper & Piper, 2017).

Safety And Hazards

Sodium 4-(trifluoromethyl)benzoate is associated with several hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

Sodium 4-(trifluoromethyl)benzoate and related compounds with trifluoromethyl groups are of interest in pharmaceutical research. For instance, Sodium benzoate and luvadaxistat (TAK-831) are two potent d-amino acid oxidase (DAAO) inhibitors that show promise as therapeutic agents to treat schizophrenia .

properties

IUPAC Name

sodium;4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2.Na/c9-8(10,11)6-3-1-5(2-4-6)7(12)13;/h1-4H,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBWCDKXDWFHJM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])C(F)(F)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635804
Record name Sodium 4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 4-(trifluoromethyl)benzoate

CAS RN

25832-58-0
Record name Benzoic acid, 4-(trifluoromethyl)-, sodium salt (1:1)
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-(trifluoromethyl)-, sodium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-(trifluoromethyl)-, sodium salt (1:1)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-trifluoromethyl benzoic acid (0.100 g, 0.239 mmole) in methanol (2.0 mL), is added sodium hydroxide (0.093 g, 0.287 mmole) and stirred at room temperature for 2 hours. The mixture is concentrated to dryness in vacuo to give sodium 4-trifluoromethyl-benzoate as a white solid. It is then mixed with NH4OAc (8.32 g, 107.9 mmole) in glacial acetic acid (500 mL) and heated at 100° C. for 16 hours. After removed the solvents on rota-vapor, the residue is partitioned between ethyl acetate (300 mL) and saturated sodium bicarbonate (300 mL). Extracted the aqueous layer with ethyl acetate (300 mL) one more time. The combined organic is wash with brine (3×500 mL), dried over Na2SO4, filtered and concentrated. The crude product is purified by chromatography on silica gel column, gradient elute with 0 to 10% ethyl acetate in hexane and concentrated to provide the titled compound as a white solid. Mass [EI+] 300 (M++H).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.093 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
I Al-Kandari, M Al-Jadi, C Lefebvre, L Vigier… - SPE Kuwait …, 2012 - onepetro.org
… The selected tracer was Sodium 4- Trifluoromethyl Benzoate, CTHC-4TFM. A dry weight of 250Kg of tracer was chosen based on the reservoir characteristics. …
Number of citations: 9 onepetro.org

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